3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride
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Overview
Description
3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride typically involves the reaction of 3-chloro-1,2-benzoxazole with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Condensation Reactions: It can react with aldehydes and ketones to form benzoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .
Scientific Research Applications
3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride include other benzoxazole derivatives, such as:
- 2-Aryl benzoxazole derivatives
- 5-Nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a chloro and sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H3ClFNO3S |
---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
3-chloro-1,2-benzoxazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C7H3ClFNO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H |
InChI Key |
FCQHDCQPRFOBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)C(=NO2)Cl |
Origin of Product |
United States |
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